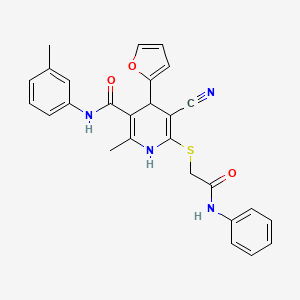
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-N-(m-tolyl)-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-N-(m-tolyl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-N-(m-tolyl)-1,4-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.
- Molecular Formula : C28H26N4O3S
- Molecular Weight : 498.6 g/mol
- CAS Number : 684230-85-1
Anticancer Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of synthesized compounds against six human cancer cell lines, revealing that some derivatives exhibited promising anticancer activity with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Dihydropyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | |
| Compound B | HeLa | 8.3 | |
| 5-Cyano-Dihydropyridine | A549 | 9.0 |
The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of cell proliferation by targeting specific signaling pathways such as PI3K/Akt and MAPK/ERK . The unique structure allows for interaction with various biological targets, modulating their activity.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert its effects by modulating immune responses.
Case Study: Anti-inflammatory Effects
A study demonstrated that treatment with 5-cyano-dihydropyridine derivatives reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a potential therapeutic role in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Preliminary tests against various bacterial strains showed moderate activity, particularly against Gram-positive bacteria. The structure's ability to disrupt bacterial cell membranes may contribute to this activity .
Table 2: Antimicrobial Activity
Propiedades
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-17-8-6-11-20(14-17)31-26(33)24-18(2)29-27(21(15-28)25(24)22-12-7-13-34-22)35-16-23(32)30-19-9-4-3-5-10-19/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFLXJAQQRYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














